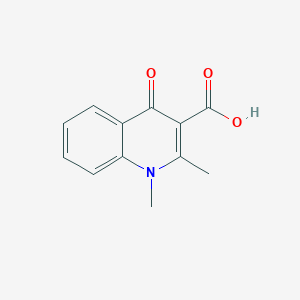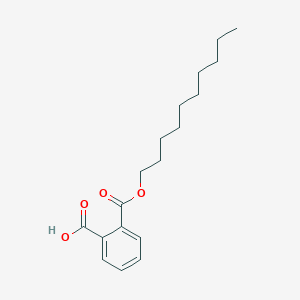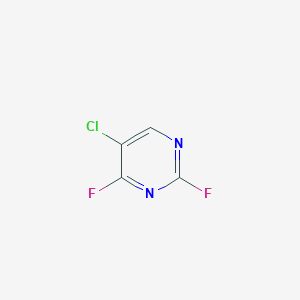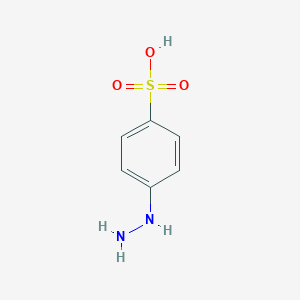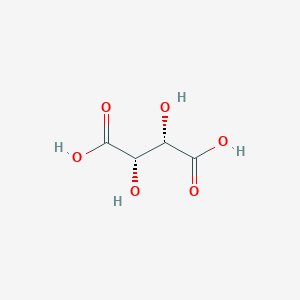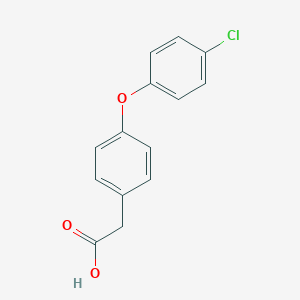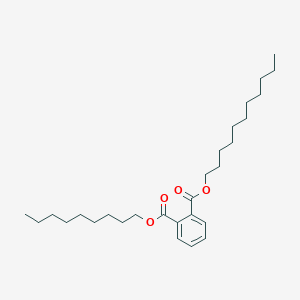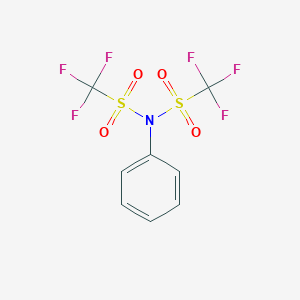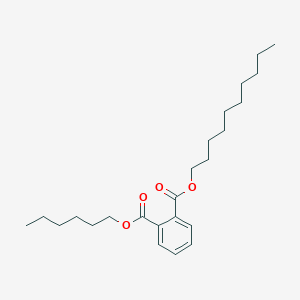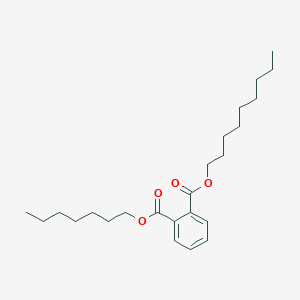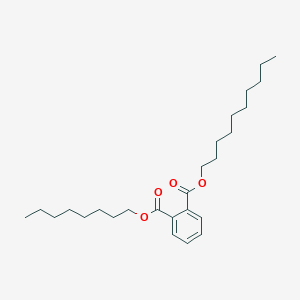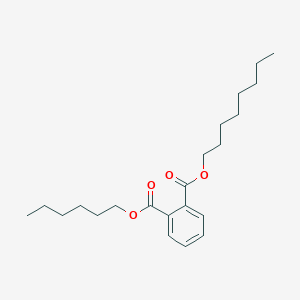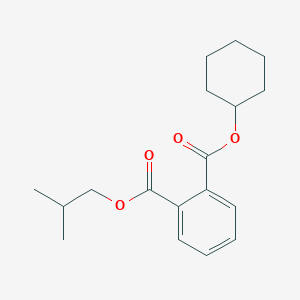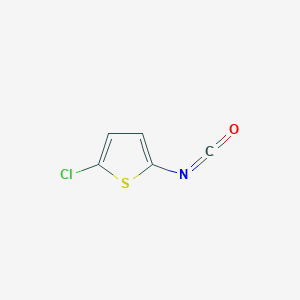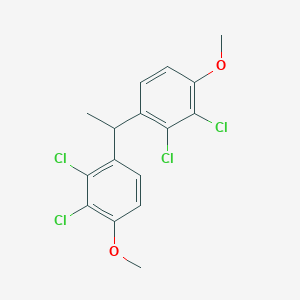
1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
There isn't a specific study on "1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane" but researching similar compounds, such as DDT and its derivatives, which share chlorinated aromatic structures, and other related chemicals, can offer insights into the environmental and health impacts of such compounds. For example, DDT and DDE are known for their persistence and bioaccumulation, and their ability to act as endocrine disruptors in humans and wildlife (Burgos-Aceves et al., 2021).
Synthesis Analysis
There is a lack of direct information on the synthesis of "1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane." However, studies on similar compounds, such as the practical synthesis of 5,5′-Methylene-bis(benzotriazole) (Gu et al., 2009), provide insights into the methodologies that might be applicable to synthesizing structurally related compounds.
Molecular Structure Analysis
The molecular structure analysis of similar compounds reveals that substituents and their positions on aromatic rings can significantly influence the chemical properties and reactivity of these compounds. This is evident in the study of methylene-linked liquid crystal dimers (Henderson & Imrie, 2011), highlighting the impact of molecular structure on the physical properties of materials.
Chemical Reactions and Properties
Chemical reactions and properties of chlorinated aromatic compounds, like "1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane," often involve interactions with environmental and biological molecules. The study on the endocrine-disrupting potential of BPA and similar compounds (Bonefeld‐Jørgensen et al., 2007) discusses how these interactions can lead to adverse health effects.
Physical Properties Analysis
The physical properties of compounds similar to "1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane" are influenced by their molecular structure. For example, the study on the solubilities of small hydrocarbons in ionic liquids (Liu et al., 2013) provides insights into how structural features affect solubility and, by extension, environmental mobility and bioavailability.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of chlorinated aromatic compounds, are critical for understanding their environmental fate and impact. The review on novel brominated flame retardants (Zuiderveen et al., 2020) illustrates the complexity of assessing the environmental and health risks of such compounds.
科学的研究の応用
Environmental Degradation and Bioremediation
Methoxychlor, chemically known as 1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane, is an organochlorine insecticide that has been widely studied for its environmental persistence and degradation mechanisms. Research has shown that certain bacterial species and microbial organisms are capable of degrading methoxychlor, suggesting potential pathways for bioremediation. For instance, the human intestinal bacterium Eubacterium limosum under anaerobic conditions can transform methoxychlor into less chlorinated and potentially less harmful compounds, indicating a metabolic pathway that could be leveraged for detoxifying methoxychlor-contaminated environments (Yim et al., 2008). Additionally, various environmental bacterial species have demonstrated the ability to dechlorinate methoxychlor under specific conditions, further supporting the role of natural microbial processes in mitigating the impact of such pesticides in aquatic systems (Satsuma & Masuda, 2012).
Chemical Transformations and Analysis
The chemistry of methoxychlor and its derivatives has been explored to understand the structural basis of its activity and persistence. Studies have focused on the synthesis of related compounds and their potential as models for environmental degradation. For example, the preparation and characterization of various methoxychlor derivatives provide insights into the chemical behavior of these compounds under different environmental conditions (Baarschers & Vukmanich, 1986). These investigations are crucial for developing strategies for the detection, analysis, and breakdown of methoxychlor in the environment.
特性
IUPAC Name |
2,3-dichloro-1-[1-(2,3-dichloro-4-methoxyphenyl)ethyl]-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4O2/c1-8(9-4-6-11(21-2)15(19)13(9)17)10-5-7-12(22-3)16(20)14(10)18/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAVNVFUBBDCTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=C(C(=C(C=C2)OC)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Ethylidenebis[2,3-dichloro-4-methoxy-benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

